![molecular formula C19H17I2N3 B14584592 4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline) CAS No. 61593-09-7](/img/structure/B14584592.png)
4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is an organic compound that features a complex structure with iodine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) typically involves the reaction of 4-aminobenzaldehyde with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedianiline: Similar structure but lacks iodine atoms.
4,4’-Diaminodiphenylmethane: Another related compound with different functional groups.
Uniqueness
4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is unique due to the presence of both iodine and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns.
Properties
CAS No. |
61593-09-7 |
|---|---|
Molecular Formula |
C19H17I2N3 |
Molecular Weight |
541.2 g/mol |
IUPAC Name |
4-[(4-amino-2-iodophenyl)-(4-aminophenyl)methyl]-3-iodoaniline |
InChI |
InChI=1S/C19H17I2N3/c20-17-9-13(23)5-7-15(17)19(11-1-3-12(22)4-2-11)16-8-6-14(24)10-18(16)21/h1-10,19H,22-24H2 |
InChI Key |
GBBPYRTYDBQVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)N)I)C3=C(C=C(C=C3)N)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


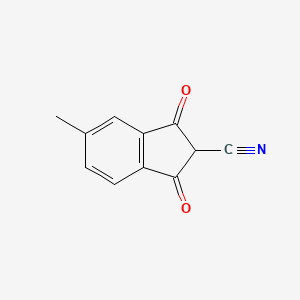
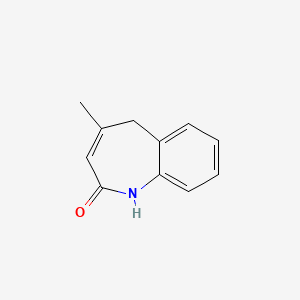


![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
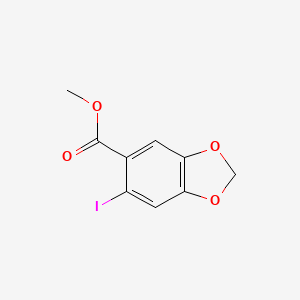
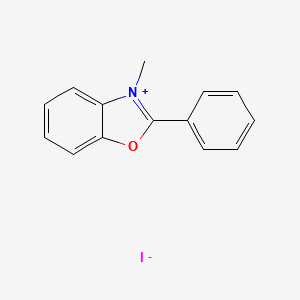
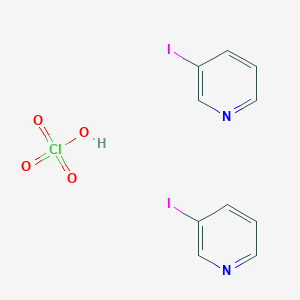
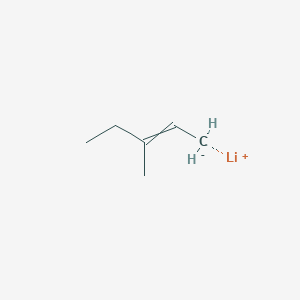
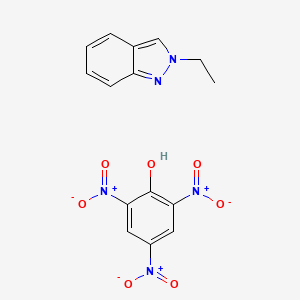
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

